molecular formula C14H8BrN B12520187 7-bromo-9H-fluorene-2-carbonitrile

7-bromo-9H-fluorene-2-carbonitrile

Katalognummer: B12520187
Molekulargewicht: 270.12 g/mol
InChI-Schlüssel: QTTRBYYVZGRWMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-bromo-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C14H8BrN It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 7th position and a cyano group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-9H-fluorene-2-carbonitrile typically involves the bromination of 9H-fluorene-2-carbonitrile. One common method is the reaction of 9H-fluorene-2-carbonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the 7th position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

7-bromo-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of 7-amino-9H-fluorene-2-carbonitrile or 7-alkoxy-9H-fluorene-2-carbonitrile.

    Oxidation: Formation of 7-bromo-9H-fluorene-2-carboxylic acid.

    Reduction: Formation of 7-bromo-9H-fluorene-2-amine.

Wissenschaftliche Forschungsanwendungen

7-bromo-9H-fluorene-2-carbonitrile has several applications in scientific research:

    Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting materials.

    Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Polymer Chemistry: Utilized in the synthesis of conjugated polymers for advanced material applications.

Wirkmechanismus

The mechanism of action of 7-bromo-9H-fluorene-2-carbonitrile depends on its specific application. In organic electronics, its role as a semiconductor involves the transfer of electrons through its conjugated system. The bromine and cyano groups influence the electronic properties, enhancing charge transport and stability. In medicinal chemistry, the compound’s reactivity allows it to interact with various biological targets, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-bromo-9H-fluorene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of specialized materials and compounds with tailored functionalities.

Eigenschaften

Molekularformel

C14H8BrN

Molekulargewicht

270.12 g/mol

IUPAC-Name

7-bromo-9H-fluorene-2-carbonitrile

InChI

InChI=1S/C14H8BrN/c15-12-2-4-14-11(7-12)6-10-5-9(8-16)1-3-13(10)14/h1-5,7H,6H2

InChI-Schlüssel

QTTRBYYVZGRWMT-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=CC(=C2)C#N)C3=C1C=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.